(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
Overview
Description
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various chemical syntheses and drug development.
Scientific Research Applications
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to interact with enzymes such as isoleucine-4-dioxygenase, which catalyzes the hydroxylation of isoleucine . This interaction is essential for the biosynthesis of hydroxy amino acids, which are important for maintaining enzymatic activity and regulating cellular functions. Additionally, this compound can bind to various proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways . Additionally, this compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism, while at high doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold dose above which the compound can induce toxicity, leading to cellular damage and impaired function. Therefore, it is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by enzymes such as isoleucine-4-dioxygenase, leading to the production of hydroxy amino acids . These metabolic pathways are essential for maintaining cellular homeostasis and regulating biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving the appropriate precursors.
Chiral Resolution: The chiral centers at positions 3 and 4 are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Steps: The phenyl group is introduced through substitution reactions, and the carboxylic acid group is typically added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To introduce the chiral centers efficiently.
Automated Synthesis: Using flow chemistry techniques to streamline the production process.
Purification: Employing crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Esters and Amides: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Halogenated Derivatives: Produced through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the phenyl and carboxylic acid groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Phenylalanine: An amino acid with a phenyl group but lacking the pyrrolidine ring.
Uniqueness
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679634 | |
Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652971-46-5 | |
Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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